4-(1-{[2-(trifluoromethyl)phenyl]methyl}piperidine-3-carbonyl)thiomorpholine
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Overview
Description
The compound “4-(1-{[2-(trifluoromethyl)phenyl]methyl}piperidine-3-carbonyl)thiomorpholine” belongs to the class of organic compounds known as phenylpiperidines . These are compounds containing a phenylpiperidine skeleton, which consists of a piperidine bound to a phenyl group .
Synthesis Analysis
The synthesis of similar compounds often involves the use of 2-(Trifluoromethyl)phenylboronic acid as a reactant in Suzuki-coupling reactions . This can be used to prepare 2-trifluoromethyl aryl or heteroaryl derivatives . A practical asymmetric synthesis has also been reported .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using single-crystal X-ray diffraction data . This method allows for the determination of the crystal structure of the compound .Chemical Reactions Analysis
Protodeboronation of pinacol boronic esters is a common reaction in the synthesis of similar compounds . This reaction involves the use of a radical approach .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined using various methods. For example, the melting point can be determined experimentally . NMR spectroscopy can be used to determine the chemical structure .Scientific Research Applications
4-(1-{[2-(trifluoromethyl)phenyl]methyl}piperidine-3-carbonyl)thiomorpholine has been studied for its potential applications in a variety of scientific research fields. For example, it has been used in the synthesis of a variety of compounds, including anti-cancer agents, anti-inflammatory agents, and insecticides. It has also been used in the synthesis of a variety of materials, such as polymers, nanomaterials, and organic semiconductors. Additionally, this compound has been studied for its potential applications in drug delivery systems, gene therapy, and nanotechnology.
Mechanism of Action
The mechanism of action of 4-(1-{[2-(trifluoromethyl)phenyl]methyl}piperidine-3-carbonyl)thiomorpholine is not fully understood. However, it is believed that the compound acts as a nucleophile, undergoing a nucleophilic substitution reaction with an electrophilic substrate. This reaction is believed to be the basis of its ability to act as an intermediate in the synthesis of a variety of compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it is believed that the compound may have the potential to act as an antioxidant and to inhibit the activity of certain enzymes. Additionally, it has been suggested that this compound may have the potential to modulate the activity of certain receptors, such as the serotonin receptor.
Advantages and Limitations for Lab Experiments
4-(1-{[2-(trifluoromethyl)phenyl]methyl}piperidine-3-carbonyl)thiomorpholine has several advantages and limitations for use in laboratory experiments. One of the main advantages of using this compound is that it is a relatively inexpensive compound and is readily available from chemical suppliers. Additionally, it is a relatively stable compound and can be stored for long periods of time without degradation. However, one of the main limitations of using this compound is that it can be difficult to synthesize in large quantities due to its complex structure.
Future Directions
There are a variety of potential future directions for the research of 4-(1-{[2-(trifluoromethyl)phenyl]methyl}piperidine-3-carbonyl)thiomorpholine. For example, further research could be conducted to explore its potential applications in drug delivery systems, gene therapy, and nanotechnology. Additionally, further research could be conducted to explore its potential biochemical and physiological effects, as well as its potential to modulate the activity of certain receptors. Finally, further research could be conducted to explore its potential to act as an antioxidant and to inhibit the activity of certain enzymes.
Synthesis Methods
4-(1-{[2-(trifluoromethyl)phenyl]methyl}piperidine-3-carbonyl)thiomorpholine can be synthesized through a variety of methods. The most common methods are a Friedel-Crafts alkylation of 2-(trifluoromethyl)phenylmethanol with piperidine-3-carbonyl chloride, a condensation of 2-(trifluoromethyl)phenylmethanol with piperidine-3-carbonyl thiomorpholine, and a nucleophilic substitution of 2-(trifluoromethyl)phenylmethanol with piperidine-3-carbonyl thiomorpholine. All of these methods involve the use of a base, such as potassium carbonate, and a catalyst, such as aluminum chloride.
Safety and Hazards
Properties
IUPAC Name |
thiomorpholin-4-yl-[1-[[2-(trifluoromethyl)phenyl]methyl]piperidin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23F3N2OS/c19-18(20,21)16-6-2-1-4-14(16)12-22-7-3-5-15(13-22)17(24)23-8-10-25-11-9-23/h1-2,4,6,15H,3,5,7-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADGGDOWMGJOZJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2C(F)(F)F)C(=O)N3CCSCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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